Ethyl {[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with cyano, fluorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional heating or microwave irradiation to improve yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Its potential pharmacological properties are explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers with unique properties or coatings with enhanced durability.
Mechanism of Action
The mechanism by which ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, fluorophenyl, and trifluoromethyl substituents. Examples include:
- 3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine
- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
Uniqueness
ETHYL 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to the presence of the ethyl acetate group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and overall versatility in various applications.
Properties
Molecular Formula |
C17H12F4N2O2S |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
ethyl 2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H12F4N2O2S/c1-2-25-15(24)9-26-16-12(8-22)13(17(19,20)21)7-14(23-16)10-3-5-11(18)6-4-10/h3-7H,2,9H2,1H3 |
InChI Key |
FIJXAHJKKFLVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C#N |
Origin of Product |
United States |
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